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FINO2: Application Notes and Protocols for Inducing Ferroptosis in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FINO2 is a potent and selective inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike other classical ferroptosis inducers, **FINO2** acts through a unique dual mechanism: it indirectly inactivates glutathione peroxidase 4 (GPX4) and directly oxidizes ferrous iron (Fe²⁺), leading to the accumulation of lethal lipid reactive oxygen species (ROS).[3][4] This document provides detailed protocols for the use of **FINO2** in cell culture to induce ferroptosis, along with methods for its quantification.

Introduction

Ferroptosis is a non-apoptotic cell death pathway that has gained significant attention as a potential therapeutic strategy for various diseases, particularly cancer. **FINO2**, an endoperoxide-containing 1,2-dioxolane, has emerged as a valuable tool for studying ferroptosis due to its distinct mechanism of action.[3][4] It does not deplete glutathione (GSH), a key characteristic of class 1 ferroptosis inducers like erastin, nor does it directly inhibit GPX4 in the same manner as class 2 inducers like RSL3.[3][5] Instead, **FINO2**'s ability to both indirectly inhibit GPX4 function and directly oxidize iron provides a multi-pronged approach to initiating ferroptosis.[3][4][6] These characteristics make **FINO2** a valuable research tool for elucidating the molecular mechanisms of ferroptosis and for identifying novel therapeutic targets.



Data Presentation

Table 1: Recommended Working Concentrations and

Incubation Times for FINO2

Cell Line	FINO2 Concentration	Incubation Time	Outcome	Reference
HT-1080 (Fibrosarcoma)	10 μΜ	24 hours	Cell Death	[3][6]
HT-1080 (Fibrosarcoma)	10 μΜ	6 hours	Lipid Peroxidation	[6][7]
BJ-eLR (Cancer Cells)	Not specified	Not specified	Selective Ferroptosis	[3]
BJ-hTERT (Non-cancerous)	Not specified	Not specified	Less Sensitive	[3]

Table 2: Effects of Inhibitors on FINO2-Induced Cell

Death in HT-1080 Cells

Inhibitor	Target	Concentration	Effect on FINO2-induced Death	Reference
Ferrostatin-1	Lipid ROS	2 μΜ	Suppression	[3][6][7]
Deferoxamine (DFO)	Iron Chelator	Not specified	Suppression	[3]
Necroptosis Inhibitor	Necroptosis	Not specified	No Effect	[5]
Apoptosis Inhibitor	Apoptosis	Not specified	No Effect	[5]

Experimental Protocols General Cell Culture and Maintenance



Successful experiments using **FINO2** require healthy and consistently maintained cell cultures. Adherent cell lines, such as HT-1080, are commonly used for **FINO2** studies.

Materials:

- Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillinstreptomycin)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA (0.25%)
- Tissue culture flasks or plates
- Humidified incubator (37°C, 5% CO₂)

Protocol:

- Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.[8]
- Monitor cell confluency daily. Subculture cells when they reach 80-90% confluency to maintain exponential growth.[9]
- To subculture, aspirate the growth medium and wash the cell monolayer with PBS.
- Add 2-3 mL of trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
- Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
- Centrifuge the cell suspension at 125 x g for 5 minutes.[10]
- Resuspend the cell pellet in fresh complete growth medium and seed into new culture vessels at the desired density.

Induction of Ferroptosis with FINO2

This protocol describes the treatment of cells with **FINO2** to induce ferroptosis.



Materials:

- FINO2 stock solution (e.g., 10 mM in DMSO)
- Complete growth medium
- Cells seeded in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for other downstream analyses)

Protocol:

- Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
- Prepare the desired final concentration of FINO2 by diluting the stock solution in complete growth medium. A common final concentration for inducing cell death in HT-1080 cells is 10 μM.[3][6]
- Aspirate the old medium from the cells and replace it with the FINO2-containing medium.
- Include appropriate controls: a vehicle control (e.g., DMSO) and positive controls for ferroptosis (e.g., erastin or RSL3) if desired.
- To confirm ferroptosis, co-treat cells with FINO2 and a ferroptosis inhibitor like ferrostatin-1
 (2 μΜ) or an iron chelator like deferoxamine (DFO).[3][6][7]
- Incubate the cells for the desired period (e.g., 24 hours for cell viability assays or 6 hours for lipid peroxidation analysis).[6][7]

Assessment of Cell Viability

Cell viability can be assessed using various methods, such as the trypan blue exclusion assay or commercially available kits (e.g., CellTiter-Glo®).

Materials:

- Trypan blue solution (0.4%)
- Hemocytometer or automated cell counter



Microscope

Protocol (Trypan Blue Exclusion):

- Following FINO2 treatment, collect the cells by trypsinization.
- Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or medium.
- Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
- Incubate for 1-2 minutes at room temperature.
- Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
- Calculate the percentage of viable cells.

Measurement of Lipid Peroxidation

Lipid peroxidation is a hallmark of ferroptosis. It can be measured using fluorescent probes like C11-BODIPY 581/591 or by quantifying byproducts like malondialdehyde (MDA) using a TBARS assay.

Materials for C11-BODIPY Staining:

- C11-BODIPY 581/591 probe
- Flow cytometer or fluorescence microscope

Protocol (C11-BODIPY Staining):

- Treat cells with FINO2 for 6 hours.[6][7]
- During the last 30-60 minutes of incubation, add the C11-BODIPY 581/591 probe to the culture medium at the manufacturer's recommended concentration.
- Harvest the cells and wash them with PBS.



- · Resuspend the cells in PBS for analysis.
- Analyze the cells by flow cytometry. An increase in the green fluorescence signal indicates lipid peroxidation.

Materials for TBARS Assay:

- TBARS Assay Kit (e.g., Cayman Chemical #700870)[3]
- Cell lysate

Protocol (TBARS Assay):

- Treat approximately 20 million HT-1080 cells with 10 μM FINO2 for 6 hours.[3]
- Harvest the cells and prepare cell lysates according to the manufacturer's protocol.
- Perform the TBARS assay following the kit's instructions to measure the levels of MDA, a byproduct of lipid peroxidation.

Measurement of Glutathione (GSH) Levels

FINO2 is known not to deplete cellular GSH levels. This can be confirmed using a commercially available GSH/GSSG ratio detection assay kit.

Materials:

- GSH/GSSG Ratio Detection Assay Kit (e.g., Abcam #ab138881)[3][6]
- Cell lysate

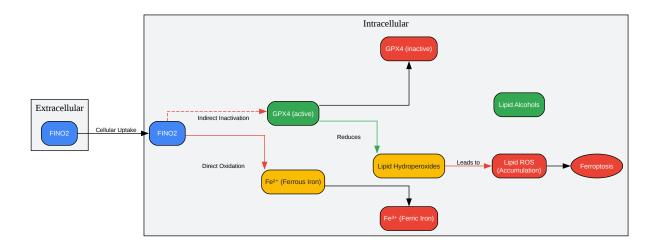
Protocol:

- Treat cells with FINO2 for the desired time.
- Harvest the cells and prepare lysates.
- Follow the manufacturer's protocol to measure the levels of GSH and GSSG.



• **FINO2**-treated cells are expected to show no significant decrease in GSH levels compared to vehicle-treated cells.[3]

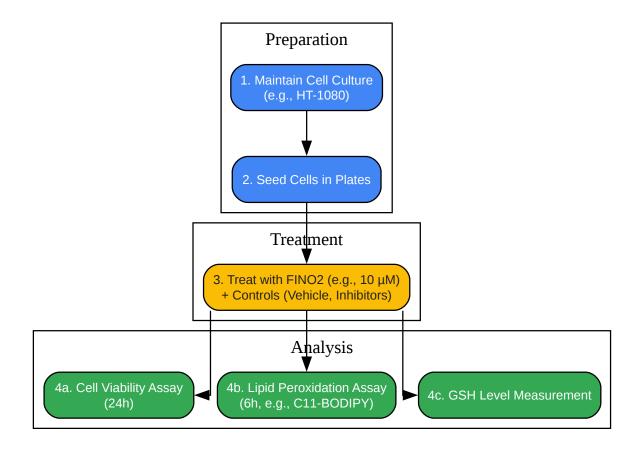
Visualizations



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Caption: Mechanism of FINO2-induced ferroptosis.





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Caption: Experimental workflow for studying **FINO2** in cell culture.

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